1-(2-hydroxyphenyl)-3-phenylthiourea 1-(2-hydroxyphenyl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 17073-34-6
VCID: VC21042126
InChI: InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17)
SMILES: C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31 g/mol

1-(2-hydroxyphenyl)-3-phenylthiourea

CAS No.: 17073-34-6

Cat. No.: VC21042126

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2-hydroxyphenyl)-3-phenylthiourea - 17073-34-6

Specification

CAS No. 17073-34-6
Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
IUPAC Name 1-(2-hydroxyphenyl)-3-phenylthiourea
Standard InChI InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17)
Standard InChI Key CQOHACLBKAAZBM-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=NC2=CC=CC=C2O)S
SMILES C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O
Canonical SMILES C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O

Introduction

Chemical Structure and Identity

1-(2-hydroxyphenyl)-3-phenylthiourea (CAS: 17073-34-6) belongs to the thiourea derivative family, characterized by the general formula R₁R₂N–CS–NR₃R₄. In this specific compound, one nitrogen atom is substituted with a 2-hydroxyphenyl group while the other bears a phenyl substituent. This unique substitution pattern creates distinctive chemical properties and reactivity profiles that differentiate it from other thiourea derivatives.

Structural Parameters and Identifiers

The compound possesses several structural features that contribute to its chemical behavior and potential applications. The thiourea moiety serves as the central functional group, connected to aromatic rings that enable additional interactions through π-systems.

Table 1: Structural Identifiers of 1-(2-hydroxyphenyl)-3-phenylthiourea

ParameterValue
IUPAC Name1-(2-hydroxyphenyl)-3-phenylthiourea
CAS Number17073-34-6
Molecular FormulaC₁₃H₁₂N₂OS
Molecular Weight244.31 g/mol
InChIInChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17)
Canonical SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O

The molecular structure features a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, each connected to an aromatic system. The 2-hydroxyphenyl substituent introduces an additional functional group that significantly influences the compound's hydrogen bonding capabilities and coordination behavior .

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 1-(2-hydroxyphenyl)-3-phenylthiourea typically involves the reaction between 2-aminophenol and phenyl isothiocyanate under appropriate conditions. This nucleophilic addition reaction proceeds readily in organic solvents such as ethanol or methanol under reflux conditions.

Reaction Scheme:
2-aminophenol + phenyl isothiocyanate → 1-(2-hydroxyphenyl)-3-phenylthiourea

The nucleophilic nitrogen of 2-aminophenol attacks the electrophilic carbon of phenyl isothiocyanate, forming a carbon-nitrogen bond. Subsequently, proton transfer occurs to yield the final thiourea product. The reaction generally proceeds efficiently, with the product often precipitating from the reaction mixture, facilitating isolation through filtration and purification by recrystallization.

Alternative Synthetic Routes

While the direct reaction of 2-aminophenol with phenyl isothiocyanate represents the most straightforward synthetic approach, alternative routes may be employed depending on reagent availability and specific requirements. For example, multicomponent reactions involving phenyl isothiocyanate with other reagents can sometimes yield thiourea derivatives as products, though these approaches may be less selective and require additional purification steps .

Chemical Reactivity

General Reactivity Patterns

As a thiourea derivative, 1-(2-hydroxyphenyl)-3-phenylthiourea exhibits reactivity characteristic of this functional group class. The compound can participate in various chemical transformations:

  • Oxidation reactions: The thiocarbonyl group (C=S) can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

  • Reduction processes: The compound may be reduced to form corresponding amines when treated with suitable reducing agents.

  • Substitution reactions: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions with various electrophiles.

  • Hydrogen bonding interactions: The presence of NH groups and the hydroxyl functionality enables extensive hydrogen bonding, influencing intermolecular interactions and solubility properties .

Coordination Chemistry

One of the most significant aspects of 1-(2-hydroxyphenyl)-3-phenylthiourea's reactivity is its ability to function as a ligand in coordination complexes with various metal ions. Studies indicate that this compound can form complexes with transition metals including Cu²⁺, Cu⁺, Co²⁺, and Co³⁺ .

Infrared spectroscopic analysis suggests that 1-(2-hydroxyphenyl)-3-phenylthiourea typically acts as a bidentate ligand when coordinating with metal ions. This coordination behavior likely involves the sulfur atom of the thiourea group and either a nitrogen atom or the oxygen from the hydroxyl group, depending on the specific metal and reaction conditions .

The coordination complexes formed exhibit diverse structural characteristics:

  • Cu²⁺ complexes tend to adopt distorted octahedral geometries

  • Co²⁺ complexes typically form low-spin octahedral structures

  • Cu⁺ complexes with iodide counter-ions preferentially form square-planar configurations

  • Co³⁺ iodide complexes generally adopt low-spin structures

These metal complexes can be synthesized through both conventional chemical methods and tribochemical approaches, with the latter involving solid-state grinding followed by extraction. The choice of counter-ions (such as chloride versus iodide) significantly influences the structural and electronic properties of the resulting complexes .

Structure-Property Relationships and Comparisons

Comparison with Related Thiourea Derivatives

Understanding the relationship between 1-(2-hydroxyphenyl)-3-phenylthiourea and structurally related compounds provides insights into how specific structural features influence properties and reactivity.

Table 2: Comparison of 1-(2-hydroxyphenyl)-3-phenylthiourea with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceNotable Properties
1-(2-hydroxyphenyl)-3-phenylthioureaC₁₃H₁₂N₂OS244.312-hydroxyphenyl and phenyl substituentsBidentate coordination, multiple H-bonding sites
1-hydroxy-3-phenylthioureaC₇H₈N₂OS168.22Hydroxyl directly on thiourea nitrogenDifferent H-bonding pattern, lower molecular weight
N-phenylthioureaC₇H₈N₂S152.22Single phenyl substituent, no hydroxylSimpler structure, different solubility profile
N,N'-diphenylthioureaC₁₃H₁₂N₂S228.31Two phenyl groups, no hydroxylDifferent coordination behavior, lacks OH functionality

The presence of the hydroxyl group in the ortho position of one phenyl ring in 1-(2-hydroxyphenyl)-3-phenylthiourea is particularly significant, as it:

  • Creates possibilities for intramolecular hydrogen bonding

  • Provides an additional coordination site for metal ions

  • Influences the electron distribution across the molecule

  • Affects solubility and hydrogen bonding patterns with solvents and other molecules

Structure-Activity Relationships

The structural features of 1-(2-hydroxyphenyl)-3-phenylthiourea likely influence its biological and chemical activities in several ways:

  • The thiourea moiety (NH-CS-NH) serves as an excellent hydrogen bond donor, facilitating interactions with biological targets such as enzymes or receptors.

  • The 2-hydroxyphenyl group provides additional hydrogen bonding capability through the hydroxyl group, potentially enhancing binding affinity and specificity.

  • The presence of two aromatic rings contributes to lipophilicity and enables π-π stacking interactions with aromatic residues in biological targets.

  • The specific spatial arrangement of functional groups creates a unique three-dimensional structure that determines recognition by and binding to specific molecular targets.

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